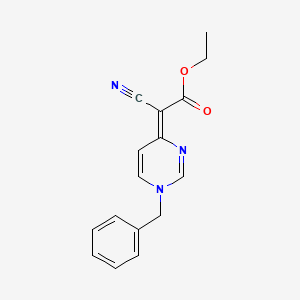![molecular formula C17H21NO2 B4836807 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4836807.png)
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide
Übersicht
Beschreibung
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide, also known as ABH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ABH belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities including antipsychotic, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor, which is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide in lab experiments is that it is a highly specific ligand for the dopamine D2 receptor, which allows for precise manipulation of the dopaminergic system. However, one limitation of using 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide. One area of interest is its potential as a treatment for inflammatory lung diseases. Further studies are needed to determine the optimal dosage and duration of treatment.
Another area of interest is its potential as a treatment for neuropathic pain. Further studies are needed to determine the mechanism of action and the optimal dosage and duration of treatment.
Overall, 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide is a promising compound with potential therapeutic applications in a variety of fields. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide in a mouse model of acute lung injury. The results showed that 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide reduced inflammation and improved lung function, suggesting that it may be a potential treatment for inflammatory lung diseases.
Another study investigated the analgesic effects of 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide in a rat model of neuropathic pain. The results showed that 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide reduced pain sensitivity and improved motor function, suggesting that it may be a potential treatment for neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-9-20-15-7-5-13(6-8-15)17(19)18-16-11-12-3-4-14(16)10-12/h2,5-8,12,14,16H,1,3-4,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITRVMYJITUSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4836724.png)
![1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836728.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4836730.png)

![methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836749.png)
![2-{[(3-chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4836770.png)
![4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4836775.png)
![N-isobutyl-1-methyl-4-({5-[(1-naphthyloxy)methyl]-2-furoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4836788.png)
![ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4836794.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836796.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4836799.png)


![2-[4-(1-adamantyl)-1-piperazinyl]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4836827.png)